Samotolisib

Beschreibung

Samotolisib is an orally bioavailable, small molecule inhibitor of certain class I phosphoinositide 3-kinase (PI3K) isoforms and mammalian target of rapamycin kinase (mTOR) in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. Samotolisib inhibits both certain PI3K isoforms and mTOR in an ATP-competitive manner which may inhibit both the PI3K/mTOR signaling pathway in and proliferation of tumor cells overexpressing PI3K and/or mTOR. The PI3K/mTOR pathway is upregulated in a variety of tumor cells and plays a key role in promoting cancer cell proliferation, and survival, motility and resistance to chemotherapy and radiotherapy. mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion; therefore, this agent may be more potent than an agent that inhibits either PI3K or mTOR alone. In addition, LY3023414 may inhibit DNA-dependent protein kinase (DNA-PK), thereby inhibiting the ability of tumor cells to repair damaged DNA. DNA-PK is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks.

SAMOTOLISIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 11 investigational indications.

antineoplastic targeting PI3K-AKT-mTOR

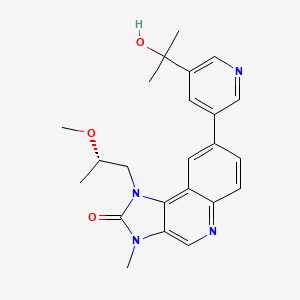

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCFLVVUVBJNGT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1386874-06-1 | |

| Record name | Samotolisib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-3023414 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SAMOTOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Samotolisib (LY3023414): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Samotolisib (LY3023414) is a potent, orally bioavailable, small molecule that functions as an ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] Notably, it also demonstrates significant inhibitory activity against DNA-dependent protein kinase (DNA-PK).[4][5] This dual targeting of critical cellular pathways involved in proliferation, survival, and DNA damage repair underlies its broad antitumor activity. This technical guide provides an in-depth overview of the mechanism of action of Samotolisib, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

Samotolisib exerts its anti-neoplastic effects by potently and selectively inhibiting multiple key kinases within the PI3K/AKT/mTOR and DNA damage response pathways.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism.[6][7] Samotolisib targets several key nodes within this pathway:

-

Class I PI3K Isoforms: Samotolisib inhibits the class I PI3K isoforms (α, β, γ, δ), which are responsible for converting phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This accumulation of PIP3 at the cell membrane is a critical step in the activation of downstream signaling.

-

mTOR Kinase: Samotolisib directly inhibits the kinase activity of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[5][8]

-

mTORC1 inhibition by Samotolisib leads to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately suppressing protein synthesis and cell growth.

-

mTORC2 inhibition prevents the phosphorylation and full activation of AKT at serine 473, a crucial step for its maximal activity.[8]

-

By simultaneously inhibiting both PI3K and mTOR, Samotolisib effectively shuts down this critical signaling pathway, leading to a cytostatic response characterized by G1 cell-cycle arrest.[6][8]

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

In addition to its effects on the PI3K/mTOR pathway, Samotolisib is a potent inhibitor of DNA-PK.[4][5] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[2] By inhibiting DNA-PK, Samotolisib impairs the ability of cancer cells to repair DNA damage, which can lead to the accumulation of genomic instability and ultimately, apoptosis. This dual mechanism of action suggests that Samotolisib may be particularly effective in tumors with high levels of DNA damage or in combination with DNA-damaging agents.

Quantitative Data

The inhibitory activity of Samotolisib has been quantified in various biochemical and cell-based assays. The following tables summarize key quantitative data.

| Target | IC50 (nM) | Assay Type | Reference |

| PI3Kα | 6.07 | Biochemical | [5] |

| PI3Kβ | 77.6 | Biochemical | [5] |

| PI3Kγ | 23.8 | Biochemical | [5] |

| PI3Kδ | 38 | Biochemical | [5] |

| mTOR | 165 | Biochemical | [5] |

| DNA-PK | 4.24 | Biochemical | [5] |

| Cellular Target | IC50 (nM) | Cell Line | Reference |

| p-AKT (T308) | 106 | U87 MG | [8] |

| p-AKT (S473) | 94.2 | U87 MG | [8] |

| p-p70S6K (T389) | 10.6 | U87 MG | [8] |

| p-4E-BP1 (T37/46) | 187 | U87 MG | [8] |

| p-S6RP (pS240/244) | 19.1 | U87 MG | [8] |

Table 1: Biochemical and Cellular IC50 Values for Samotolisib.

Signaling Pathways and Experimental Workflows

Samotolisib's Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Caption: Samotolisib's multi-targeted inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for Assessing Samotolisib's Activity

Caption: A representative experimental workflow for characterizing Samotolisib's activity.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the mechanism of action of Samotolisib.

Biochemical Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of Samotolisib against purified kinases.

Objective: To determine the IC50 value of Samotolisib for PI3K, mTOR, and DNA-PK.

Materials:

-

Purified recombinant human PI3K, mTOR, and DNA-PK enzymes.

-

Appropriate kinase substrates (e.g., phosphatidylinositol for PI3K).

-

ATP, [γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega).

-

Samotolisib (LY3023414).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

96-well or 384-well assay plates.

-

Scintillation counter or luminometer.

Procedure:

-

Prepare a serial dilution of Samotolisib in DMSO, then dilute further in kinase reaction buffer.

-

In a multi-well plate, add the kinase, substrate, and Samotolisib (or DMSO vehicle control).

-

Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if using radiometric detection).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).

-

Quantify kinase activity:

-

Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.

-

-

Calculate the percent inhibition for each Samotolisib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis for Pathway Inhibition

This protocol details the steps to assess the effect of Samotolisib on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.

Objective: To determine the effect of Samotolisib on the phosphorylation of AKT, S6K, and 4E-BP1.

Materials:

-

Cancer cell lines (e.g., U87 MG).

-

Cell culture media and supplements.

-

Samotolisib (LY3023414).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., rabbit anti-p-AKT(S473), rabbit anti-AKT, rabbit anti-p-S6K(T389), rabbit anti-S6K, etc.).

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Samotolisib or DMSO vehicle for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize phosphoprotein levels to total protein levels.

Cell Viability Assay

This protocol describes how to measure the effect of Samotolisib on the viability and proliferation of cancer cells.

Objective: To determine the anti-proliferative IC50 of Samotolisib in a panel of cancer cell lines.

Materials:

-

Cancer cell lines.

-

Cell culture media and supplements.

-

Samotolisib (LY3023414).

-

96-well opaque-walled plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

-

Treat cells with a serial dilution of Samotolisib or DMSO vehicle.

-

Incubate the cells for a period equivalent to 2-3 cell doublings (e.g., 72 hours).

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the percent viability for each Samotolisib concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to determine the effect of Samotolisib on cell cycle distribution.

Objective: To assess if Samotolisib induces cell cycle arrest.

Materials:

-

Cancer cell lines.

-

Cell culture media and supplements.

-

Samotolisib (LY3023414).

-

PBS.

-

70% cold ethanol.

-

Propidium iodide (PI)/RNase staining buffer.

-

Flow cytometer.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with Samotolisib or DMSO vehicle for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Conclusion

Samotolisib (LY3023414) is a potent dual inhibitor of the PI3K/mTOR pathway and DNA-PK. Its mechanism of action involves the direct inhibition of these key kinases, leading to the suppression of downstream signaling, G1 cell cycle arrest, and impaired DNA damage repair. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working with this and similar targeted therapies. Further investigation into the synergistic potential of Samotolisib with other anti-cancer agents is warranted based on its multifaceted mechanism of action.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 cohort expansion study of LY3023414, a dual PI3K/mTOR inhibitor, in patients with advanced mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to LY3023414: A Dual PI3K/mTOR Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY3023414, also known as samotolisib, is an orally bioavailable, potent, and selective small-molecule inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[1][2][3] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a crucial role in tumor cell proliferation, survival, metabolism, and motility.[4][5] By targeting both PI3K and mTOR, LY3023414 offers a dual-pronged approach to disrupt this critical cancer-promoting cascade. This technical guide provides a comprehensive overview of LY3023414, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies for key assays, aimed at professionals in the field of oncology drug development.

Mechanism of Action: Targeting the PI3K/mTOR Signaling Axis

LY3023414 is an ATP-competitive inhibitor, targeting the kinase domains of class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and mTOR.[1] The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate protein synthesis, cell growth, and survival.[6][7]

LY3023414's dual inhibition of both PI3K and mTOR effectively shuts down this signaling cascade at two critical nodes, leading to the inhibition of tumor cell growth and proliferation.[8] In addition to its effects on PI3K and mTOR, LY3023414 has also been shown to inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in the repair of DNA double-strand breaks.[1][8] This suggests a potential for synergistic effects when combined with DNA-damaging agents.

Caption: PI3K/mTOR signaling pathway and points of inhibition by LY3023414.

Quantitative Data Summary

In Vitro Potency

The in vitro potency of LY3023414 has been evaluated in various biochemical and cell-based assays.

| Target | Assay Type | IC50 (nmol/L) | Reference |

| PI3K Isoforms | |||

| PI3Kα | Recombinant Enzyme | 2.9 ± 0.4 | [8] |

| PI3Kβ | Recombinant Enzyme | 19.3 ± 2.1 | [8] |

| PI3Kδ | Recombinant Enzyme | 16.6 ± 1.5 | [8] |

| PI3Kγ | Recombinant Enzyme | 3.8 ± 0.5 | [8] |

| mTOR | |||

| mTOR | Recombinant Enzyme | 2.0 ± 0.3 | [8] |

| DNA-PK | |||

| DNA-PK | Recombinant Enzyme | 0.9 ± 0.1 | [8] |

| Cellular Activity | |||

| p-AKT (T308) | U87 MG cells | 106 | [3][8] |

| p-AKT (S473) | U87 MG cells | 94.2 | [8] |

| p-p70S6K (T389) | U87 MG cells | 10.6 | [8] |

| p-4E-BP1 (T37/46) | U87 MG cells | 187 | [8] |

In Vitro Antiproliferative Activity

LY3023414 has demonstrated broad antiproliferative activity across a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |

| U87 MG | Glioblastoma | < 122 | [8] |

| MCF-7 | Breast Cancer | < 122 | [8] |

| T47D | Breast Cancer | < 122 | [8] |

| MSTO-211H | Mesothelioma | < 122 | [8] |

| NCI-H2052 | Mesothelioma | < 122 | [8] |

In Vivo Pharmacokinetics in Preclinical Models

| Species | Dose | Route | Bioavailability (%) | t1/2 (hours) | Clearance (mL/min/kg) | Vdss (L/kg) | Reference |

| Mouse | 10 mg/kg | IV | - | 1.1 | 22 | 1.9 | [8] |

| Rat | 10 mg/kg | PO | >95 | 2.1 | 22 | 2.5 | [8] |

| Dog | 3 mg/kg | PO | >95 | 2.9 | 10 | 2.1 | [8] |

Clinical Pharmacokinetics in Humans

In a first-in-human Phase 1 study, LY3023414 was readily absorbed following oral administration, with maximum concentrations observed at approximately 1 to 2 hours post-dose. The half-life of LY3023414 is approximately 2 hours, supporting a "quick-on/quick-off" target engagement mechanism.[8]

| Dosing Regimen | Tmax (hours) | t1/2 (hours) | Key Observation | Reference |

| Once-daily (20-450 mg) | ~1-2 | ~2 | Dose-dependent increase in exposure. | |

| Twice-daily (150-250 mg) | ~1-2 | ~2 | ≥90% target inhibition at doses ≥150 mg. | [2] |

Clinical Efficacy and Safety

Clinical trials have evaluated LY3023414 as a monotherapy and in combination with other agents in various advanced cancers.

| Trial Phase | Cancer Type | Dosing | ORR (%) | DCR (%) | Key Adverse Events (Grade ≥3) | Reference |

| Phase 1 | Advanced Solid Tumors | 200 mg BID (RP2D) | - | - | Nausea, fatigue, vomiting, hypophosphatemia, thrombocytopenia, hyperglycemia. | [2] |

| Phase 1b | Advanced Mesothelioma | 200 mg BID | 2.4 (confirmed) | 43 | Fatigue, nausea, decreased appetite, vomiting, diarrhea. | [9][10] |

| Phase 2 | Advanced Endometrial Cancer | 200 mg BID | 16 | 28 | Anemia, hyperglycemia, hypoalbuminemia, hypophosphatemia, decreased lymphocyte count. | [11] |

| Phase 1b | HR+/HER2- Breast Cancer (with Fulvestrant) | 200 mg BID | 1/6 patients (PR) | 56 | Oral mucositis. | [12] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the evaluation of LY3023414.

In Vitro Kinase Assay (PI3K/mTOR)

This protocol describes a typical in vitro kinase assay to determine the inhibitory activity of LY3023414 against PI3K and mTOR.

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

-

Substrate: Phosphatidylinositol (PI) or PIP2 for PI3K assays; PHAS-I/4E-BP1 for mTOR assays.

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

LY3023414 stock solution (in DMSO).

-

96-well plates.

-

Phosphocellulose or filter paper.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of LY3023414 in kinase buffer.

-

In a 96-well plate, add the kinase, substrate, and diluted LY3023414 or vehicle (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose or filter paper.

-

Wash the paper extensively to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each LY3023414 concentration and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT/MTS)

This protocol outlines a colorimetric assay to assess the antiproliferative effects of LY3023414 on cancer cell lines.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

LY3023414 stock solution (in DMSO).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization solution (e.g., DMSO or a detergent-based solution).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of LY3023414 or vehicle (DMSO) for a duration equivalent to 2-3 cell doublings (e.g., 48-72 hours).

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins

This protocol details the detection of changes in the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with LY3023414.

Materials:

-

Cancer cell lines.

-

LY3023414.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6K, anti-total-S6K).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Treat cells with LY3023414 at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of LY3023414 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Cancer cell line for implantation.

-

Matrigel (optional).

-

LY3023414 formulation for oral administration.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject cancer cells (typically 1-10 million cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer LY3023414 or vehicle orally at the desired dose and schedule (e.g., once or twice daily).

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Visualizations

Experimental Workflow for Preclinical Evaluation

Caption: A streamlined workflow for the preclinical and early clinical evaluation of LY3023414.

Conclusion

LY3023414 is a promising dual PI3K/mTOR inhibitor with a well-characterized mechanism of action and demonstrated preclinical and clinical activity. Its favorable pharmacokinetic profile, characterized by rapid absorption and a short half-life, allows for intermittent target engagement, which may contribute to its manageable safety profile. The data summarized in this technical guide provide a solid foundation for further investigation of LY3023414 in various oncology settings, both as a monotherapy and in combination with other anticancer agents. The detailed experimental protocols offer a practical resource for researchers aiming to evaluate this and similar targeted therapies. As our understanding of the PI3K/mTOR pathway and its role in cancer continues to evolve, molecules like LY3023414 will remain at the forefront of precision oncology.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. biocompare.com [biocompare.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. kumc.edu [kumc.edu]

- 11. nanocellect.com [nanocellect.com]

- 12. In vivo tumor xenograft study [bio-protocol.org]

Samotolisib (LY3023414): A Technical Guide to its Function as a DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samotolisib (also known as LY3023414) is a potent, orally bioavailable small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[1] Critically, it also demonstrates profound inhibitory activity against DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[2][3] As an ATP-competitive inhibitor, Samotolisib's triple-target profile presents a compelling mechanism for cancer therapy: concurrently disrupting tumor cell proliferation and survival signals while simultaneously compromising the cell's ability to repair DNA damage induced by genotoxic agents.[1][4] This guide provides an in-depth technical overview of Samotolisib's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Mechanism of Action

Samotolisib functions as an ATP-competitive inhibitor, binding to the kinase domain of its targets and preventing the phosphorylation of their downstream substrates.[2][4] Its therapeutic potential stems from its ability to simultaneously block three critical nodes in cancer cell signaling and survival.

-

DNA-PK Inhibition: DNA-PK is a serine/threonine kinase that is rapidly recruited to DNA double-strand breaks (DSBs).[5] It is a central component of the NHEJ pathway, the primary mechanism for repairing DSBs throughout the cell cycle. By inhibiting the catalytic subunit of DNA-PK (DNA-PKcs), Samotolisib prevents the repair of these breaks, leading to the accumulation of lethal DNA damage, particularly when combined with radiotherapy or DNA-damaging chemotherapy.[1][6] This sensitizes cancer cells to genotoxic treatments.

-

PI3K/mTOR Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancers, driving cell growth, proliferation, and survival.[4] Samotolisib targets class I PI3K isoforms and mTOR (both mTORC1 and mTORC2 complexes), leading to a comprehensive shutdown of this pathway.[3][7] This results in G1 cell-cycle arrest and a broad antiproliferative effect across numerous cancer cell lines.[2][8]

The dual action against both DNA repair and pro-survival signaling pathways suggests that Samotolisib can not only act as a radiosensitizer but also overcome resistance mechanisms that are often dependent on robust PI3K/mTOR signaling.[1][9]

Quantitative Data

The potency of Samotolisib has been characterized through various biochemical and cell-based assays. The following tables summarize key quantitative metrics.

Table 1: Biochemical Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values of Samotolisib against purified target kinases.

| Target Kinase | IC50 (nM) | Reference |

| DNA-PK | 4.24 | [3] |

| PI3Kα | 6.07 | [3] |

| PI3Kβ | 77.6 | [3] |

| PI3Kγ | 23.8 | [3] |

| PI3Kδ | 38.0 | [3] |

| mTOR | 165 | [3] |

Table 2: Cellular Pathway Inhibition

This table details the IC50 values for the inhibition of key downstream signaling proteins within the PI3K/mTOR pathway, as measured in the PTEN-deficient U87 MG glioblastoma cell line.[2][10][11][12]

| Phosphorylated Substrate | Upstream Kinase(s) | IC50 (nM) | Reference |

| p-Akt (T308) | PI3K/PDK1 | 106 | [2][3][12] |

| p-Akt (S473) | mTORC2 | 94.2 | [2][3][12] |

| p-p70S6K (T389) | mTORC1 | 10.6 | [2][3][12] |

| p-S6RP (S240/244) | p70S6K | 19.1 | [2][3] |

| p-4E-BP1 (T37/46) | mTORC1 | 187 | [2][3][12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by Samotolisib is crucial for understanding its function. The following diagrams were generated using the Graphviz DOT language.

Caption: DNA-PK's role in the Non-Homologous End Joining (NHEJ) pathway and inhibition by Samotolisib.

Caption: Samotolisib's dual inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: Experimental workflow for Western Blot analysis of pathway inhibition.

Key Experimental Protocols

The following sections provide detailed methodologies for foundational experiments used to characterize Samotolisib's activity.

Western Blot for Phospho-Protein Analysis

This protocol is used to determine the phosphorylation status of key proteins in the PI3K/mTOR pathway following treatment with Samotolisib.

-

Cell Culture and Treatment: Plate U87 MG glioblastoma cells and grow to 70-80% confluency. Treat cells with varying concentrations of Samotolisib or vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution diluted in blocking buffer.[13][14] Use antibodies specific to the phosphorylated targets (e.g., anti-phospho-Akt (Ser473), anti-phospho-p70S6K (Thr389)) and total protein controls (e.g., anti-Akt, anti-p70S6K).[3]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[6]

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[6]

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Samotolisib in culture medium and add them to the wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for a period equivalent to 2-3 cell doublings (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.[7]

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01N HCl) to each well to dissolve the formazan crystals.[7][15]

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation and Treatment: Culture and treat cells with Samotolisib as described for the Western blot protocol.

-

Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension at 300-500 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[5][16][17] Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[5]

-

Washing: Centrifuge the fixed cells (a higher speed may be required) and wash twice with cold PBS.[5]

-

RNA Digestion: Resuspend the cell pellet in a PBS-based solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[5]

-

DNA Staining: Add propidium iodide (PI) staining solution (e.g., 50 µg/mL final concentration) to the cells.[16] Incubate for 15-30 minutes at room temperature in the dark.[5]

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm or 561 nm laser and collecting the emission signal in the appropriate channel (e.g., >610 nm). Collect data for at least 10,000 single-cell events.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of Samotolisib in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 U87 MG cells) in a solution like Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[18]

-

Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[18]

-

Drug Administration: Administer Samotolisib orally (p.o.) via gavage, typically twice daily (BID), at specified doses (e.g., 3, 6, or 10 mg/kg).[10][19] The control group receives the vehicle solution on the same schedule.

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health and behavior of the animals.

-

Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.[10] Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).

-

Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the mean tumor volume of the treated groups to the vehicle control group.

Clinical Significance and Future Directions

Samotolisib has been evaluated in multiple Phase I and II clinical trials for various malignancies, including advanced solid tumors, non-Hodgkin lymphoma, and metastatic castration-resistant prostate cancer.[4][20][21] Clinical studies have explored dosages of 150 mg and 200 mg twice daily.[20][22] The combination of Samotolisib with other targeted therapies, such as the androgen receptor antagonist enzalutamide, has shown tolerable side effects and improved progression-free survival in specific patient populations.[20][22]

The unique ability of Samotolisib to inhibit both the primary engine of cancer cell proliferation (PI3K/mTOR) and a critical DNA repair pathway (DNA-PK/NHEJ) makes it a promising agent, particularly in combination with radiotherapy and other DNA-damaging drugs. Further research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from its triple-inhibitor mechanism and on optimizing combination strategies to maximize therapeutic efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western blot analysis [bio-protocol.org]

- 4. Phase II Study of Samotolisib in Children and Young Adults with Tumors Harboring PI3K / mTOR Pathway Genetic Alterations: Arm D of the NCI-COG Pediatric MATCH Trial (APEC1621) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. merckmillipore.com [merckmillipore.com]

- 7. goldbio.com [goldbio.com]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Samotolisib | mTOR | Autophagy | PI3K | DNA-PK | TargetMol [targetmol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]

- 15. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Facebook [cancer.gov]

- 22. Phase Ib/II Study of Enzalutamide with Samotolisib (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Samotolisib: A Technical Guide to Target Selectivity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samotolisib (LY3023414) is a potent, orally bioavailable small molecule inhibitor targeting key nodes in cellular signaling pathways frequently dysregulated in cancer.[1][2] As an ATP-competitive inhibitor, its primary mechanism of action involves the dual inhibition of Class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR), placing it within the critical PI3K/AKT/mTOR signaling pathway.[1][2][3] Furthermore, Samotolisib has demonstrated inhibitory activity against DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA damage response.[3][4][5] This multi-targeted profile suggests its potential for broad anti-neoplastic activity, and it has been investigated in numerous clinical trials for various malignancies.[1][6][7] This technical guide provides an in-depth overview of Samotolisib's target selectivity, kinase inhibition profile, and the experimental methodologies used for its characterization.

Target Selectivity and Kinase Inhibition Profile

Samotolisib exhibits a distinct kinase inhibition profile, with potent activity against Class I PI3K isoforms, mTOR, and DNA-PK. The half-maximal inhibitory concentrations (IC50) have been determined through various biochemical assays, providing a quantitative measure of its potency against a panel of kinases.

Biochemical Kinase Inhibition

The kinase selectivity of Samotolisib has been extensively profiled against a large panel of kinases. The IC50 values for the primary targets are summarized in the table below.

| Target | IC50 (nM) |

| PI3Kα | 6.07 |

| PI3Kβ | 77.6 |

| PI3Kδ | 38 |

| PI3Kγ | 23.8 |

| mTOR | 165 |

| DNA-PK | 4.24 |

| Table 1: Samotolisib Biochemical IC50 Values for Primary Targets. Data compiled from multiple sources.[3][8] |

Cellular Target Inhibition and Antiproliferative Activity

The inhibitory activity of Samotolisib on the PI3K/AKT/mTOR signaling pathway has been confirmed in cellular assays, primarily using the PTEN-deficient U87 MG glioblastoma cell line, which exhibits a constitutively active pathway.[3][9] The IC50 values for the inhibition of phosphorylation of key downstream effectors are detailed below.

| Phosphorylated Target | Cellular IC50 (nM) | Downstream of |

| pAKT (T308) | 106 | PI3K |

| pAKT (S473) | 94.2 | mTORC2 |

| p-p70S6K (T389) | 10.6 | mTORC1 |

| p-4E-BP1 (T37/46) | 187 | mTORC1 |

| pS6RP (pS240/244) | 19.1 | p70S6K |

| Table 2: Samotolisib Cellular IC50 Values for Pathway Inhibition in U87 MG Cells. These data demonstrate target engagement along the entire PI3K/AKT/mTOR pathway.[3][5][9] |

Samotolisib has demonstrated broad antiproliferative activity across a panel of cancer cell lines, leading to G1 cell-cycle arrest.[3][9]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by Samotolisib.

Caption: Experimental workflow for characterizing Samotolisib's activity.

Detailed Experimental Methodologies

The characterization of Samotolisib's kinase profile and cellular activity relies on a suite of standardized biochemical and cell-based assays. Below are detailed descriptions of the key experimental protocols.

Biochemical Kinase Assays (IC50 Determination)

Objective: To determine the concentration of Samotolisib required to inhibit 50% of the activity of a purified kinase.

Principle: These assays typically measure the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The amount of product formed is inversely proportional to the inhibitory activity of the compound. ATP-competitive inhibition is a common mechanism.

Generalized Protocol (e.g., ADP-Glo™ Kinase Assay):

-

Reaction Setup: A reaction mixture is prepared in a multi-well plate containing the purified kinase, a specific substrate (e.g., a peptide or lipid), and a kinase buffer (typically containing HEPES, MgCl2, and BSA).

-

Inhibitor Addition: Samotolisib is serially diluted and added to the reaction wells. Control wells contain the vehicle (e.g., DMSO).

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Detection:

-

An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

-

A "Kinase Detection Reagent" is then added to convert the ADP generated by the kinase reaction into ATP, which is subsequently used by a luciferase to produce a luminescent signal.

-

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell Viability/Antiproliferation Assay (CellTiter-Glo®)

Objective: To measure the effect of Samotolisib on the proliferation of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

Generalized Protocol:

-

Cell Seeding: Cancer cells (e.g., U87 MG) are seeded into 96- or 384-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of Samotolisib for a period equivalent to two to three cell doublings (typically 48-72 hours).

-

Reagent Addition: The plate and its contents are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.

-

Incubation and Lysis: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

-

Measurement: The luminescence is recorded using a luminometer.

-

Data Analysis: The IC50 values are determined by normalizing the data to untreated controls and fitting to a dose-response curve.

Cellular Phosphoprotein Analysis (Meso Scale Discovery - MSD)

Objective: To quantify the phosphorylation status of specific proteins within the PI3K/AKT/mTOR pathway in response to Samotolisib treatment.

Principle: The MSD platform utilizes a multiplex electrochemiluminescence immunoassay. Capture antibodies for different phosphoproteins are patterned on distinct spots within a single well of a multi-well plate.

Generalized Protocol:

-

Cell Treatment and Lysis: Cells are treated with Samotolisib for a specified time. Following treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration of the lysate is determined.

-

Assay Plate Preparation: The MSD multi-spot plates are blocked to prevent non-specific binding.

-

Sample Incubation: The cell lysates are added to the wells and incubated, allowing the target phosphoproteins to bind to the capture antibodies.

-

Detection Antibody Incubation: After washing, a solution containing SULFO-TAG™ conjugated detection antibodies (which recognize a different epitope on the target protein) is added to each well and incubated.

-

Signal Generation and Reading: After a final wash, MSD Read Buffer is added to the wells. An electric current is applied to the plate, causing the SULFO-TAG™ labels to emit light. The intensity of the emitted light is measured by an MSD instrument.

-

Data Analysis: The light intensity is proportional to the amount of phosphoprotein in the sample. The data is normalized to total protein concentration, and the IC50 for the inhibition of phosphorylation is calculated.

Conclusion

Samotolisib is a potent dual inhibitor of the PI3K/mTOR pathway with additional activity against DNA-PK. Its target selectivity and cellular effects have been thoroughly characterized using a range of robust biochemical and cell-based assays. The quantitative data on its inhibitory profile, combined with a detailed understanding of the experimental methodologies employed, provide a solid foundation for its continued investigation and development as a potential anti-cancer therapeutic. The multi-targeted nature of Samotolisib underscores the complexity of cancer cell signaling and highlights the potential of concurrently inhibiting multiple key pathways to achieve therapeutic benefit.

References

- 1. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 4. ch.promega.com [ch.promega.com]

- 5. promega.de [promega.de]

- 6. scribd.com [scribd.com]

- 7. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 8. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Preclinical Research on Samotolisib (LY3023414): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samotolisib (LY3023414) is an orally bioavailable, ATP-competitive small molecule inhibitor targeting Class I phosphoinositide 3-kinase (PI3K) isoforms, mammalian target of rapamycin (mTOR), and DNA-dependent protein kinase (DNA-PK).[1][2][3] Preclinical studies have demonstrated its potent and broad anti-proliferative activity across a range of cancer cell lines and in vivo tumor models. This technical guide provides a comprehensive overview of the preclinical data on Samotolisib, focusing on its mechanism of action, quantitative in vitro and in vivo activity, and detailed experimental methodologies. The information is intended to serve as a resource for researchers and professionals involved in the development of targeted cancer therapies.

Mechanism of Action

Samotolisib exerts its anti-tumor effects by dually inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[4][5] It also targets DNA-PK, a key enzyme in the DNA damage repair process.[3][6] By inhibiting PI3K and mTOR, Samotolisib blocks the phosphorylation of key downstream effectors, leading to G1 cell-cycle arrest and induction of apoptosis.[1][2][4] The inhibition of DNA-PK may enhance the efficacy of DNA-damaging agents and contribute to the overall anti-neoplastic activity of the compound.[3][6]

Signaling Pathway

The following diagram illustrates the points of inhibition of Samotolisib within the PI3K/AKT/mTOR signaling cascade.

Quantitative In Vitro Activity

Samotolisib has been shown to potently inhibit PI3K isoforms, mTOR, and DNA-PK in biochemical assays. Its activity has also been characterized in cell-based assays, demonstrating inhibition of downstream signaling and cell proliferation.

Table 1: Biochemical IC50 Values

| Target | IC50 (nM) |

| PI3Kα | 6.07[7] |

| PI3Kβ | 77.6[7] |

| PI3Kδ | 38[7] |

| PI3Kγ | 23.8[7] |

| mTOR | 165[7] |

| DNA-PK | 4.24[7] |

Table 2: Cell-Based IC50 Values (U87 MG Glioblastoma Cells)

| Phosphorylated Target | IC50 (nM) |

| p-AKT (T308) | 106[1][2][5][7][8] |

| p-AKT (S473) | 94.2[1][2][5][7][8] |

| p-p70S6K (T389) | 10.6[1][2][5][7][8] |

| p-4E-BP1 (T37/46) | 187[1][2][5][7][8] |

| p-S6RP (S240/244) | 19.1[1][2][8] |

Table 3: Anti-proliferative Activity

| Cell Line Panel | Activity |

| 32 human cancer cell lines | IC50 values below 122 nM in 50% of the cell lines tested.[7][8] |

Quantitative In Vivo Activity

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of Samotolisib.

Table 4: In Vivo Efficacy in Xenograft Models

| Model | Dosing | Outcome |

| U87 MG (PTEN-deleted) | 3, 6, or 10 mg/kg twice daily (p.o.) for 28 days | Dose-responsive tumor growth inhibition.[7][8] |

| 786-O (PTEN truncation) | Not specified | Similar tumor growth inhibition to U87 MG model.[7][8] |

| NCI-H1975 (activating PI3Kα mutation) | Not specified | Similar tumor growth inhibition to U87 MG model.[7][8] |

| Eμ-myc mutant PI3Kα-driven leukemia | Not specified | Similar tumor growth inhibition to U87 MG model.[7][8] |

| MDA-MB-231 (TNBC) | Not specified | Inhibition of primary tumor growth.[9][10][11] |

Pharmacokinetics and Pharmacodynamics:

-

Target Inhibition: Dose-dependent dephosphorylation of downstream substrates (AKT, S6K, S6RP, 4E-BP1) for 4 to 6 hours.[1][2][4] Intermittent target inhibition has been shown to be sufficient for anti-tumor activity.[2][4]

Experimental Protocols

This section details the methodologies for key preclinical experiments conducted with Samotolisib.

Cell-Based Assays for Pathway Inhibition

-

Cell Line: PTEN-deficient U87 MG glioblastoma cells are commonly used.[1][2][5][7][8]

-

Treatment: Cells are treated with varying concentrations of Samotolisib for a specified period.

-

Lysis: Cells are lysed to extract proteins.

-

Detection: Phosphorylation status of target proteins (AKT, p70S6K, 4E-BP1, S6RP) is assessed using Western blotting or multiplex ELISA-based methods.[1][8]

-

Analysis: IC50 values are calculated based on the dose-response curves of target phosphorylation inhibition.

Cell Viability/Anti-proliferative Assay

-

Cell Lines: A panel of human cancer cell lines is used.[7][8]

-

Seeding: Cells are seeded in 96-well plates.

-

Treatment: After allowing cells to attach, they are treated with a range of Samotolisib concentrations for a period equivalent to 2-3 cell doublings.[8]

-

Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®.[8]

-

Analysis: IC50 values for cell growth inhibition are determined from the dose-response curves.

In Vivo Xenograft Studies

-

Tumor Implantation: Human cancer cells (e.g., U87 MG) are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³).[8]

-

Treatment: Mice are randomized into vehicle control and treatment groups. Samotolisib is administered orally (p.o.) at specified doses and schedules.[2][7][8]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Pharmacodynamic Analysis: For target inhibition studies, tumors are harvested at various time points after a single dose of Samotolisib.[8] Tumor lysates are then analyzed for the phosphorylation status of downstream targets.[8]

-

Efficacy Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for an in vivo xenograft study with Samotolisib.

Conclusion

The preclinical data for Samotolisib (LY3023414) strongly support its mechanism of action as a potent dual inhibitor of the PI3K/mTOR pathway and DNA-PK. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo across various cancer models with dysregulated PI3K signaling. The favorable pharmacokinetic profile, characterized by high oral bioavailability and a short half-life enabling intermittent but effective target modulation, positions Samotolisib as a promising candidate for clinical development. The experimental methodologies outlined in this guide provide a framework for further preclinical investigation and evaluation of this and similar targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. samotolisib - My Cancer Genome [mycancergenome.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Preclinical Evaluation and Phase Ib Study of Prexasertib, a CHK1 Inhibitor, and Samotolisib (LY3023414), a Dual PI3K/mTOR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

The Dual PI3K/mTOR Inhibitor Samotolisib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samotolisib (LY3023414) is a potent, orally bioavailable small molecule that dually targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer. Furthermore, it possesses inhibitory activity against DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA damage repair pathway. This technical guide provides an in-depth review of the preclinical and clinical pharmacokinetics and pharmacodynamics of Samotolisib, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to support further research and development.

Introduction

The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Samotolisib is a dual inhibitor that targets both PI3K and mTOR, potentially offering a more comprehensive blockade of this pathway than agents targeting a single kinase. Additionally, its inhibition of DNA-PK suggests a potential role in sensitizing tumors to DNA-damaging agents. This document synthesizes the available data on the pharmacokinetic and pharmacodynamic profile of Samotolisib.

Pharmacodynamics

Samotolisib exerts its anti-neoplastic effects through the potent and selective inhibition of class I PI3K isoforms, mTOR, and DNA-PK.[1][2]

Mechanism of Action

Samotolisib is an ATP-competitive inhibitor of the class I PI3K isoforms, mTOR, and DNA-PK.[2][3] By blocking the activity of PI3K and mTOR, Samotolisib disrupts downstream signaling, leading to the inhibition of cell growth, proliferation, and survival.[3][4] Its inhibitory action on DNA-PK may impair the ability of cancer cells to repair DNA damage, potentially enhancing the efficacy of radiotherapy and certain chemotherapies.[4]

In Vitro Potency

Samotolisib has been shown to potently inhibit various kinases and downstream signaling proteins in biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of Samotolisib

| Target | IC50 (nM) | Assay Type |

| PI3Kα | 6.07 | Biochemical |

| PI3Kβ | 77.6 | Biochemical |

| PI3Kδ | 38 | Biochemical |

| PI3Kγ | 23.8 | Biochemical |

| DNA-PK | 4.24 | Biochemical |

| mTOR | 165 | Biochemical |

| pAkt (T308) | 106 | Cell-based (U87 MG) |

| pAkt (S473) | 94.2 | Cell-based (U87 MG) |

| p-p70S6K (T389) | 10.6 | Cell-based (U87 MG) |

| p-4E-BP1 (T37/46) | 187 | Cell-based (U87 MG) |

| p-S6RP (pS240/244) | 19.1 | Cell-based (U87 MG) |

| Data sourced from[1][2][5] |

Signaling Pathway Inhibition

Samotolisib effectively blocks the PI3K/AKT/mTOR signaling pathway, as demonstrated by the inhibition of phosphorylation of key downstream effectors.

In Vivo Anti-Tumor Activity

Samotolisib has demonstrated dose-responsive tumor growth inhibition in various preclinical xenograft models with activating mutations in the PI3K/AKT/mTOR pathway.[1][2]

Table 2: In Vivo Efficacy of Samotolisib in Xenograft Models

| Model | Genetic Alteration | Dose (mg/kg, p.o., BID) | Tumor Growth Inhibition |

| U87 MG | PTEN-deleted | 3, 6, 10 | Dose-responsive |

| 786-O | PTEN truncation | Not specified | Similar to U87 MG |

| NCI-H1975 | Activating PI3Kα mutation | Not specified | Similar to U87 MG |

| Eμ-myc | Transgenic mutant PI3Kα | Not specified | Similar to U87 MG |

| Data sourced from[1][2] |

Pharmacokinetics

Samotolisib exhibits favorable pharmacokinetic properties, including oral bioavailability.

Preclinical Pharmacokinetics

In vivo studies in mice have shown that Samotolisib has high bioavailability and a half-life of approximately 2 hours.[3][5] This pharmacokinetic profile supports twice-daily dosing regimens used in preclinical efficacy studies.

Clinical Pharmacokinetics

Pharmacokinetic parameters of Samotolisib have been evaluated in a Phase Ib/II study in patients with metastatic castration-resistant prostate cancer.[6]

Table 3: Clinical Pharmacokinetic Parameters of Samotolisib (200 mg BID)

| Parameter | Single Agent | In Combination with Enzalutamide |

| AUC (ng·h/mL) | 3,230 (59%) | 1,820 (56%) |

| Cmax (ng/mL) | 1,020 (55%) | 541 (68%) |

| t1/2 (hours) | 1.72 (27%) | 2.07 (35%) |

| Data are presented as mean (% coefficient of variation). Data sourced from[6] |

The co-administration of Samotolisib with enzalutamide resulted in a 35% decrease in Samotolisib exposure (AUC).[6] Despite this interaction, the mean exposures remained within the targeted efficacious range.[6]

Experimental Protocols

In Vitro Kinase and Cell-Based Assays

Objective: To determine the IC50 values of Samotolisib against target kinases and downstream signaling proteins.

Methodology:

-

Biochemical Assays: The inhibitory activity of Samotolisib against PI3K isoforms, DNA-PK, and mTOR was determined using purified enzymes and appropriate substrates in a biochemical assay format.

-

Cell-Based Assays: The PTEN-deficient U87 MG glioblastoma cell line was used to assess the inhibition of the PI3K/mTOR pathway.[1][3] Cells were treated with varying concentrations of Samotolisib. Following treatment, cell lysates were analyzed for the phosphorylation status of Akt, p70S6K, 4E-BP1, and S6RP using methods such as Western blotting or ELISA-based assays.[1] IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Samotolisib in vivo.

Methodology:

-

Animal Models: Athymic nude mice were used for the study.[1]

-

Tumor Implantation: Human cancer cells (e.g., U87 MG) were implanted subcutaneously into the mice.[1]

-

Treatment: Once tumors reached a volume of 150-200 mm³, mice were randomized into treatment and vehicle control groups.[1] Samotolisib was formulated in 1% HEC in distilled water containing 0.25% polysorbate 80 and 0.05% Dow-Corning Antifoam 1510-US and administered by oral gavage.[1]

-

Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) to assess the anti-tumor activity of Samotolisib.[1]

-

Pharmacodynamic Assessment: For target inhibition studies, tumors were harvested at various time points after a single dose of Samotolisib, flash-frozen, and lysed.[1] The levels of phosphorylated proteins in the PI3K/mTOR pathway were analyzed using MSD-ELISA multiplex method.[1]

Clinical Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Samotolisib in patients with advanced cancer.

Methodology:

-

Study Design: A Phase Ib/II, open-label, dose-escalation and expansion study (NCT02407054) was conducted in patients with metastatic castration-resistant prostate cancer.[6]

-

Dosing: Patients received Samotolisib orally at a dose of 200 mg twice daily.[6][7]

-

Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points after drug administration to determine the plasma concentrations of Samotolisib.

-

Bioanalysis: Plasma concentrations of Samotolisib were quantified using a validated analytical method.

-

Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and t1/2 were calculated using non-compartmental analysis.

Conclusion

Samotolisib is a potent dual inhibitor of the PI3K/mTOR pathway with additional activity against DNA-PK. It demonstrates significant in vitro and in vivo anti-tumor activity in preclinical models harboring alterations in the PI3K pathway. The clinical pharmacokinetic profile of Samotolisib supports its oral administration and provides a basis for dose selection in clinical trials. The data summarized in this technical guide provide a comprehensive overview of the pharmacokinetics and pharmacodynamics of Samotolisib, which can inform its continued development as a potential cancer therapeutic.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. samotolisib - My Cancer Genome [mycancergenome.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Phase Ib/II Study of Enzalutamide with Samotolisib (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase Ib/II Study of Enzalutamide with Samotolisib (LY3023414) or Placebo in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Samotolisib's Effect on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Samotolisib Induces G1 Cell Cycle Arrest by Targeting the PI3K/mTOR Pathway

Samotolisib (also known as LY3023414) is a potent, orally bioavailable, ATP-competitive inhibitor of class I phosphoinositide 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR).[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in a wide range of human cancers.[2][5][6] By dually targeting PI3K and mTOR, Samotolisib effectively disrupts this signaling cascade, leading to a cytostatic response characterized by a robust arrest of the cell cycle in the G1 phase.[1][2] This blockade of cell cycle progression is a key mechanism behind its broad antiproliferative activity observed in numerous cancer cell lines.[1][2]

Quantitative Analysis of Cell Cycle Distribution

The primary effect of Samotolisib on cell cycle progression is the accumulation of cells in the G1 phase. This has been demonstrated through flow cytometry analysis in various cancer cell lines. The table below summarizes the inhibitory concentrations of Samotolisib on key components of the PI3K/AKT/mTOR pathway, which is the upstream signaling cascade that governs the G1 to S phase transition.

| Target Protein | Phosphorylation Site | Cell Line | IC50 (nM) | Reference |

| PI3Kα | - | Biochemical Assay | 6.07 | [7] |

| PI3Kβ | - | Biochemical Assay | 77.6 | [7] |

| PI3Kδ | - | Biochemical Assay | 38 | [7] |

| PI3Kγ | - | Biochemical Assay | 23.8 | [7] |

| mTOR | - | Biochemical Assay | 165 | [7] |

| DNA-PK | - | Biochemical Assay | 4.24 | [7] |

| p-AKT | T308 | U87 MG Glioblastoma | 106 | [4] |

| p-AKT | S473 | U87 MG Glioblastoma | 94.2 | [4] |

| p-p70S6K | T389 | U87 MG Glioblastoma | 10.6 | [4] |

| p-4E-BP1 | T37/46 | U87 MG Glioblastoma | 187 | [4] |

| p-S6RP | S240/244 | U87 MG Glioblastoma | 19.1 | [4] |

IC50 values represent the concentration of Samotolisib required to inhibit 50% of the activity of the target protein.

Signaling Pathways and Experimental Workflows

Samotolisib's Mechanism of Action on the G1/S Transition

The G1 phase of the cell cycle is controlled by a complex interplay of proteins, including cyclins and cyclin-dependent kinases (CDKs). The PI3K/AKT/mTOR pathway plays a pivotal role in promoting entry into the S phase by positively regulating the expression and activity of G1-phase cyclins and CDKs. Samotolisib's inhibition of this pathway disrupts the normal progression of the cell cycle.

Caption: Samotolisib inhibits PI3K and mTOR, preventing Cyclin D synthesis and subsequent Rb phosphorylation, leading to G1 arrest.

Experimental Workflow for Cell Cycle Analysis

Flow cytometry is a standard technique to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.

Caption: Workflow for analyzing Samotolisib's effect on cell cycle distribution using flow cytometry.

Detailed Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of Samotolisib on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., U87 MG)

-

Complete cell culture medium

-

Samotolisib (LY3023414)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed 1 x 10^6 cells per well in a 6-well plate and allow them to attach overnight.

-

Drug Treatment: Treat the cells with increasing concentrations of Samotolisib (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control.

-

Incubation: Incubate the cells for 24 to 48 hours.

-

Cell Harvesting:

-

Aspirate the medium and wash the cells once with PBS.

-

Add 500 µL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 5 mL of PBS.

-

Centrifuge and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Protocol 2: Western Blot Analysis of G1/S Transition Proteins

This protocol is for assessing the impact of Samotolisib on the protein levels and phosphorylation status of key regulators of the G1/S transition.

Materials:

-

Cancer cell line of interest

-

Samotolisib (LY3023414)

-

Vehicle control (e.g., DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-CDK6, anti-Rb, anti-phospho-Rb (Ser780/Ser807/811), anti-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and treat with Samotolisib as described in Protocol 1.

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentrations of all samples.

-

Mix the protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-